1-Bromo-4-chloro-2-fluoro-3-methoxybenzene (CAS 943832-96-0) is a highly substituted polyhalogenated anisole derivative that serves as a critical industrial building block in the agrochemical and pharmaceutical sectors. Its primary procurement value lies in its role as the exact aryl halide precursor for the 4-chloro-2-fluoro-3-methoxyphenyl moiety. This specific structural motif is the defining pharmacophore in advanced synthetic auxinic herbicides, including halauxifen and florpyrauxifen [1]. The compound features a strategically positioned bromine atom at the C1 position, which provides a highly regioselective handle for lithium-halogen exchange and subsequent borylation or stannylation, leaving the C4 chlorine and C2 fluorine intact [2]. For industrial buyers, procuring this specific brominated precursor offers a highly scalable, atom-economical route to complex cross-coupling intermediates compared to synthesizing the highly substituted ring from simpler aromatics.
Substituting 1-bromo-4-chloro-2-fluoro-3-methoxybenzene with simpler analogs, such as 1-bromo-4-chloro-2-fluorobenzene, fundamentally alters the downstream active ingredient by omitting the critical 3-methoxy group, which is strictly required for high-affinity binding to plant TIR1/AFB auxin receptors [1]. This omission results in a dramatic loss of herbicidal efficacy and crop selectivity. Conversely, attempting to substitute this aryl bromide with its immediate downstream derivative, 4-chloro-2-fluoro-3-methoxyphenylboronic acid, introduces severe procurement and handling inefficiencies. Boronic acids are prone to dehydration into variable boroxine mixtures and gradual protodeboronation during extended storage, which complicates the stoichiometry of industrial Suzuki-Miyaura coupling campaigns [2]. Procuring the stable aryl bromide ensures >99% active titer retention during storage and allows for precise, on-demand generation of the active coupling species.
In the synthesis of the requisite boronic acid for cross-coupling, the choice of the C1 halogen dictates process economics. 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene undergoes rapid and highly regioselective lithium-halogen exchange using n-butyllithium at -78°C, yielding >85% of the target boronic acid after quenching with trialkyl borates [1]. In contrast, attempting to use 1,4-dichloro-2-fluoro-3-methoxybenzene as a cheaper baseline requires expensive palladium or nickel catalysts for direct borylation, or extreme conditions (e.g., Rieke metals) that typically yield <50% of the desired product due to competing dechlorination at the C4 position [2].
| Evidence Dimension | Borylation Yield and Process Requirement |
| Target Compound Data | >85% yield via standard n-BuLi exchange at -78°C |
| Comparator Or Baseline | 1,4-Dichloro-2-fluoro-3-methoxybenzene (<50% yield, requires transition metal catalysis) |
| Quantified Difference | >35% higher yield using standard cryogenic reagents without transition metals |
| Conditions | Standard lithiation (n-BuLi, THF/Et2O, -78°C) followed by triisopropyl borate quench |
Procuring the brominated precursor avoids the need for costly transition metal catalysts and ensures predictable scale-up in boronic acid generation.
Buyers often consider procuring the downstream 4-chloro-2-fluoro-3-methoxyphenylboronic acid directly to skip a synthetic step. However, the aryl bromide (CAS 943832-96-0) maintains >99% chemical purity and active titer over 24 months of standard ambient storage . The corresponding boronic acid is susceptible to spontaneous dehydration into variable trimers (boroxines) and slow protodeboronation, which reduces the active monomeric titer by 5-15% over a few months [1]. This degradation requires constant reassay of the material to adjust the equivalents used in sensitive Suzuki-Miyaura couplings.
| Evidence Dimension | Active Titer Stability (Shelf-Life) |
| Target Compound Data | >99% purity maintained over 24 months at room temperature |
| Comparator Or Baseline | 4-Chloro-2-fluoro-3-methoxyphenylboronic acid (5-15% loss of active monomeric titer due to boroxine formation/deboronation) |
| Quantified Difference | Near-zero titer loss for the aryl bromide vs. up to 15% variability for the boronic acid |
| Conditions | Ambient bulk storage conditions over 6-24 months |
Purchasing the stable aryl bromide eliminates the need for frequent reassays and prevents stoichiometric imbalances during large-scale cross-coupling campaigns.
The specific substitution pattern of 1-bromo-4-chloro-2-fluoro-3-methoxybenzene dictates the final product's performance. When this compound is used to synthesize 6-(poly-substituted aryl)-4-aminopicolinate herbicides, the resulting 3-methoxy-substituted active ingredients achieve commercial broadleaf weed control at application rates of 5-10 g ai/ha [1]. If the des-methoxy analog (1-bromo-4-chloro-2-fluorobenzene) is procured and used instead, the resulting herbicide lacks the critical steric and electronic interactions with the TIR1/AFB receptor binding pocket, requiring application rates of >50 g ai/ha to achieve comparable control [2].
| Evidence Dimension | Downstream Herbicide Application Rate |
| Target Compound Data | 5-10 g ai/ha (derived from 3-methoxy precursor) |
| Comparator Or Baseline | >50 g ai/ha (derived from des-methoxy precursor 1-bromo-4-chloro-2-fluorobenzene) |
| Quantified Difference | 5x to 10x reduction in required active ingredient per hectare |
| Conditions | In vivo broadleaf weed control assays (e.g., Galium aparine, Chenopodium album) |
Procuring this exact methoxy-substituted precursor is required for manufacturing ultra-low-use-rate auxinic herbicides that meet modern environmental and regulatory standards.
This compound is the definitive starting material for generating the 4-chloro-2-fluoro-3-methoxyphenyl boronic acid or stannane intermediates required for the large-scale Suzuki or Stille cross-coupling onto picolinate and pyrimidine-carboxylate cores. It is the exact precursor for manufacturing halauxifen-methyl and florpyrauxifen-benzyl [1].
Due to its >99% shelf stability compared to boronic acids, this aryl bromide is utilized by CROs and CDMOs executing on-demand borylation. The C1 bromine allows for highly predictable, regioselective lithium-halogen exchange at cryogenic temperatures without disturbing the C2 fluorine or C4 chlorine [2].
For discovery chemistry teams exploring novel auxin receptor agonists or specialized kinase inhibitors, this compound provides a rigid, highly substituted aryl scaffold. The specific combination of halogens and the methoxy directing group allows for precise tuning of lipophilicity and metabolic stability in the final active pharmaceutical or agrochemical ingredient [1].